2,3-Dimethylpyridine 1-oxide

Description

BenchChem offers high-quality 2,3-Dimethylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

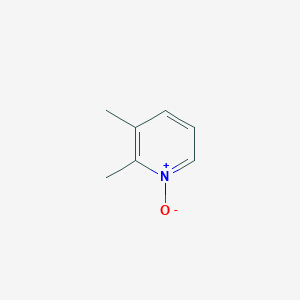

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLULCKKOHDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22710-07-2 | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,3-Dimethylpyridine 1-oxide

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dimethylpyridine 1-oxide

This guide provides an in-depth exploration of 2,3-Dimethylpyridine 1-oxide, also known as 2,3-Lutidine N-oxide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, reactivity, and application of this versatile chemical intermediate. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative references.

2,3-Dimethylpyridine 1-oxide (C₇H₉NO) is a heterocyclic compound of significant interest in modern organic synthesis.[1][2] Its primary value lies not in its direct application but in its role as a highly effective intermediate.[1] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, transforming it into a versatile platform for subsequent functionalization.

The N-O dative bond acts as a powerful electron-donating group through resonance, yet the oxygen's electronegativity provides an inductive electron-withdrawing effect. This dual nature is the key to its utility. It activates the pyridine ring for both electrophilic and nucleophilic substitutions, often at positions that are unreactive in the parent 2,3-dimethylpyridine.[3] This strategic activation is heavily exploited in the pharmaceutical industry, most notably in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole, where it serves as a critical building block.[4][5][6] Furthermore, its utility extends to agrochemical formulation and as a ligand in coordination chemistry.[1][7]

Synthesis and Purification: From Precursor to Purified Intermediate

The most common and efficient route to 2,3-Dimethylpyridine 1-oxide is the direct oxidation of its precursor, 2,3-dimethylpyridine (2,3-lutidine). The choice of oxidizing agent and catalyst is critical for achieving high yield and purity while ensuring a safe reaction profile.

Causality in Synthesis: The Role of Hydrogen Peroxide and Catalyst

While various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be used, a combination of hydrogen peroxide (H₂O₂) with a suitable catalyst, such as phosphotungstic acid, is often preferred in industrial settings.[8][9] This preference is rooted in several factors:

-

Atom Economy and Safety: H₂O₂ is an ideal oxidant as its only byproduct is water, making the process environmentally friendly.

-

Catalytic Efficiency: Phosphotungstic acid is a robust and efficient catalyst for N-oxidation, allowing the reaction to proceed under controlled temperatures (45-85°C) and achieve near-quantitative yields.[8]

-

Process Control: The reaction can be managed by the controlled, slow addition of H₂O₂, preventing thermal runaway—a critical consideration for exothermic oxidation reactions.

Experimental Protocol: Catalytic N-Oxidation

The following protocol is a representative method for the synthesis of 2,3-Dimethylpyridine 1-oxide.

Materials:

-

2,3-Dimethylpyridine (2,3-Lutidine)

-

Phosphotungstic acid

-

35% Hydrogen peroxide

-

Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser.

Procedure:

-

Charge a 1000 mL four-neck flask with 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g of phosphotungstic acid.[8]

-

Begin stirring and heat the mixture to 45°C.

-

Slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide via the dropping funnel over a period of 3 hours, ensuring the internal temperature is maintained.

-

After the addition is complete, raise the temperature to 85°C and maintain it for 5 hours to ensure the reaction goes to completion.[8]

-

Cool the reaction mixture to 50°C.

-

For purification, transfer the mixture to a distillation apparatus. Perform vacuum distillation (at -0.1 to -0.08 MPa) while keeping the pot temperature below 85°C to isolate the 2,3-Dimethylpyridine 1-oxide product.[8] This method can yield a product with a purity of ≥96%.[8]

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Caption: Workflow for the synthesis and purification of 2,3-Dimethylpyridine 1-oxide.

Core Chemical and Physical Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of 2,3-Dimethylpyridine 1-oxide are well-documented.

Physical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2][10] |

| Appearance | Off-white to slight yellow solid/powder | [1][11] |

| Melting Point | 85-93 °C | [10][12] |

| Boiling Point | 160-161 °C (at 1 Torr) | [10] |

| Purity (Typical) | ≥95% | [1][11] |

| Solubility | Soluble in polar solvents; slightly soluble in Chloroform and DMSO | [1][10] |

Spectroscopic Data

While detailed spectra are proprietary to manufacturers, characterization is typically confirmed using standard analytical techniques. Documentation from suppliers confirms the availability of NMR, HPLC, and LC-MS data for batch verification.[13] The ¹³C NMR spectra of pyridine N-oxides are well-studied and show characteristic shifts due to the electronic influence of the N-O group.[14]

Chemical Reactivity: A Tale of Activated Positions

The N-oxide group fundamentally alters the reactivity of the pyridine ring, making it susceptible to reactions that are difficult or impossible with the parent lutidine.

Electrophilic Substitution: The Gateway to Pharmaceutical Intermediates

The most critical reaction of 2,3-Dimethylpyridine 1-oxide is its electrophilic nitration. The N-oxide group is strongly activating and directs incoming electrophiles to the 4-position (para). This reaction produces 2,3-dimethyl-4-nitropyridine 1-oxide, a cornerstone intermediate for drugs like lansoprazole.[4][6]

Causality in Nitration: The reaction is typically performed in concentrated sulfuric acid. The acid serves two purposes: it protonates the N-oxide, further activating the ring, and it acts as a solvent and dehydrating agent for the nitrating species (NO₂⁺), which can be generated from nitric acid or a nitrate salt like potassium nitrate.[4][15] Using potassium nitrate instead of nitric acid can lead to a more controlled reaction with fewer hazardous byproducts like NOx gases, improving the environmental and safety profile.[4][6]

Experimental Protocol: Nitration at the 4-Position

Materials:

-

2,3-Dimethylpyridine 1-oxide

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate

-

Dichloromethane (for extraction)

-

Ice

Procedure:

-

In a reaction vessel, dissolve 12.3 g of 2,3-Dimethylpyridine 1-oxide in 65 g of concentrated sulfuric acid, maintaining the temperature between 0°C and 5°C using an ice bath.[5]

-

Separately, prepare the nitrating mixture by dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the solution of the N-oxide, ensuring the temperature remains between 0°C and 5°C.[5]

-

After the addition is complete, heat the reaction mixture to 85-90°C and hold for 1 hour. Monitor the reaction's completion using HPLC.[4][5]

-

Once complete, cool the mixture to room temperature and carefully pour it onto ice.

-

Neutralize the solution (e.g., with sodium carbonate) and extract the product three times with dichloromethane.[15]

-

Combine the organic phases, dry, and concentrate to yield the 2,3-dimethyl-4-nitropyridine 1-oxide product. This process can achieve yields upwards of 90% with high purity.[4]

Nitration Mechanism Diagram

Caption: Mechanism of electrophilic nitration at the C4 position.

Coordination Chemistry

As a ligand, 2,3-Dimethylpyridine 1-oxide binds to metal ions through its oxygen atom.[7] The steric hindrance from the two methyl groups at the 2- and 3-positions can influence the geometry and stability of the resulting coordination complexes compared to less substituted pyridine N-oxides. These complexes have applications in catalysis and materials science.[3][16][17]

Applications in Industry and Research

The synthetic utility of 2,3-Dimethylpyridine 1-oxide is broad, but its primary impact is in the pharmaceutical sector.

Pharmaceutical Synthesis Pathway

The compound is a vital precursor for a class of drugs that treat acid-related conditions. The 4-nitro derivative is the key starting point for building the complex heterocyclic systems found in these active pharmaceutical ingredients (APIs).

Caption: Role of 2,3-Dimethylpyridine 1-oxide in pharmaceutical synthesis.

Other Industrial Uses

-

Agrochemicals: It serves as an intermediate in the creation of specialized pesticides and herbicides, contributing to crop protection solutions.[1]

-

Material Science: The compound is used in developing specialized polymers and coatings where its properties can enhance durability and performance.[1]

-

Analytical Chemistry: It can be employed as a reagent in certain analytical methods for the detection and quantification of other substances.[1]

Safety, Handling, and Storage

Proper handling of 2,3-Dimethylpyridine 1-oxide and its derivatives is essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[11]

-

Hazard Statements:

Safe Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[18][21]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust formation.[18][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] It should be stored under an inert atmosphere as it can be air-sensitive.[19]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[21]

References

-

PrepChem.com. Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Available from: [Link]

- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 2,3-dimethyl-4-nitropyridine 1-oxide. Available from: [Link]

-

Chemsrc. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2. Available from: [Link]

-

Journal of Visualized Experiments. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available from: [Link]

-

Pharmaffiliates. CAS No : 22710-07-2 | Product Name : 2,3-Lutidine-N-oxide. Available from: [Link]

-

SpectraBase. 2-(3,3-Dimethyl-oxiran-2-yl)-pyridine 1-oxide. Available from: [Link]

-

Wikipedia. Transition metal complexes of pyridine-N-oxides. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Available from: [Link]

-

ACS Publications. Coordination Compounds of Nickel(II) with Substituted Pyridines. Square-Planar, Tetrahedral, and Octahedral Compounds of 2,3-, 2,4-, and 2,5-Dimethylpyridine. Available from: [Link]

-

ACS Publications. 2,6-Dimethylpyridine N-Oxide and 2,4,6-Trimethylpyridine N-Oxide Complexes of Divalent Cobalt. Available from: [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. Available from: [Link]

-

ResearchGate. Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Available from: [Link]

-

Arkivoc. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

-

PubMed. Chemical pumping through thermal decomposition of dimethyl peroxide. Available from: [Link]

-

RSC Publishing. Solid state coordination chemistry of metal oxides: structural consequences of fluoride incorporation into the oxovanadium–copper–bisterpy–{O3P(CH2)nPO3}4. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 8. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [amp.chemicalbook.com]

- 11. 2,3-Dimethylpyridine 1-oxide | 22710-07-2 [sigmaaldrich.com]

- 12. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]

- 13. 22710-07-2|2,3-Dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. prepchem.com [prepchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. aksci.com [aksci.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2)

This guide provides a comprehensive technical overview of 2,3-Dimethylpyridine 1-oxide, a pivotal heterocyclic building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and applications, with a strong emphasis on its role as a key intermediate in the manufacturing of proton pump inhibitors.

Introduction and Strategic Importance

2,3-Dimethylpyridine 1-oxide, also known as 2,3-lutidine N-oxide, is a stable, crystalline solid that has garnered significant attention in medicinal and process chemistry.[1] Its strategic importance lies in the unique reactivity imparted by the N-oxide functionality. The N-O bond activates the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the 4-position, while also influencing the reactivity of the adjacent methyl groups. This controlled activation is elegantly exploited in the multi-step synthesis of blockbuster drugs such as lansoprazole and rabeprazole, underscoring the compound's industrial relevance.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Table 1: Physicochemical Properties of 2,3-Dimethylpyridine 1-oxide

| Property | Value | Source(s) |

| CAS Number | 22710-07-2 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | White to off-white or slight yellow crystalline solid/powder | [1] |

| Melting Point | 85-93 °C | [4] |

| Boiling Point | 160-161 °C at 1 Torr | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

| pKa (Predicted) | 1.38 ± 0.10 | [4] |

| Storage | Store at room temperature under an inert atmosphere. Hygroscopic.[5] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the three aromatic protons. The methyl groups at the 2- and 3-positions will appear as singlets in the upfield region (typically δ 2.0-2.5 ppm). The aromatic protons will be observed in the downfield region (δ 7.0-8.5 ppm), with their coupling patterns revealing their relative positions on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbons will resonate at high field (δ 15-25 ppm). The five aromatic carbons will appear at lower field, with the carbons adjacent to the N-oxide group and those bearing the methyl substituents showing characteristic shifts influenced by these functionalities.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region. Other significant peaks will include C-H stretching from the methyl and aromatic groups, and C=C and C=N stretching vibrations from the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 123.15). Fragmentation patterns would likely involve the loss of the oxygen atom and subsequent rearrangements of the pyridine ring.

Synthesis and Manufacturing

The primary industrial synthesis of 2,3-Dimethylpyridine 1-oxide involves the direct oxidation of its precursor, 2,3-dimethylpyridine (2,3-lutidine).[8] This transformation is crucial as it sets the stage for subsequent functionalization of the pyridine ring.

Diagram 1: Synthesis of 2,3-Dimethylpyridine 1-oxide

Caption: General synthesis pathway for 2,3-Dimethylpyridine 1-oxide.

Experimental Protocol: N-Oxidation of 2,3-Lutidine

Causality: The use of an oxidizing agent like hydrogen peroxide in acetic acid is a common and effective method for the N-oxidation of pyridines.[9] The acetic acid acts as a catalyst and solvent. An alternative protocol utilizes phosphotungstic acid as a catalyst with hydrogen peroxide, reportedly achieving a high yield.[8]

Step-by-Step Methodology: [8]

-

Charging the Reactor: To a suitable reaction vessel, add 2,3-dimethylpyridine (1.0 eq).

-

Catalyst Addition: Introduce a catalytic amount of phosphotungstic acid (e.g., 0.001 eq).

-

Oxidant Addition: At a controlled temperature of 45 °C, slowly add 35% hydrogen peroxide (1.1 eq) over a period of 3 hours. Rationale: Slow addition is crucial to manage the exothermic nature of the reaction and prevent runaway conditions.

-

Reaction: After the addition is complete, heat the mixture to 85 °C and maintain for 5 hours. Rationale: The higher temperature drives the reaction to completion.

-

Work-up and Isolation: Cool the reaction mixture to 50 °C. The product can be isolated by vacuum distillation to remove unreacted starting material and solvent, yielding 2,3-dimethylpyridine 1-oxide.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. The purity of the final product should be assessed by HPLC and its identity confirmed by spectroscopic methods (NMR, MS).[3]

Chemical Reactivity and Synthetic Utility

The N-oxide group profoundly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, activating the ring towards electrophilic attack, particularly at the C4 (para) and C2 (ortho) positions.[9]

Electrophilic Aromatic Substitution: Nitration

The most significant reaction of 2,3-Dimethylpyridine 1-oxide in drug development is its nitration at the 4-position. This is a key step in the synthesis of intermediates for lansoprazole and rabeprazole.[2][3]

Diagram 2: Nitration of 2,3-Dimethylpyridine 1-oxide

Caption: Key nitration reaction for pharmaceutical intermediate synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Causality: A mixture of nitric acid and sulfuric acid is a classic nitrating agent. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4] An alternative, often higher-yielding method, uses potassium nitrate in sulfuric acid.[3][9] This approach can offer a more controlled reaction and avoid the formation of excess nitrous fumes.[10]

Step-by-Step Methodology: [3]

-

Dissolution: Dissolve 2,3-dimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (98%) in a reaction vessel equipped with cooling.

-

Nitrating Agent Addition: At a low temperature (-10 °C to -5 °C), slowly add a solution of potassium nitrate (1.15 eq) in concentrated sulfuric acid. Rationale: The low temperature is essential to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, warm the reaction mixture to 80-85 °C and maintain for 2 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material using HPLC.[9][11]

-

Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice water. The product, 2,3-dimethyl-4-nitropyridine 1-oxide, will precipitate and can be collected by filtration.

Other Reactions

-

Reactions with Acylating Agents: The N-oxide can react with reagents like acetic anhydride or phosphorus oxychloride (POCl₃). These reactions can lead to rearrangement and substitution on the methyl groups or the ring itself, providing pathways to further functionalized derivatives like 2-chloromethylpyridines.[12][13]

-

Deoxygenation: The N-oxide functionality can be removed to revert to the parent pyridine. This is a crucial step later in synthetic sequences after the N-oxide has served its purpose of activating the ring. Common deoxygenation reagents include trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic methods using palladium.[14][15]

Applications in Drug Development

The primary application of 2,3-Dimethylpyridine 1-oxide is as a precursor to 2,3-dimethyl-4-nitropyridine 1-oxide, a crucial intermediate in the synthesis of proton pump inhibitors (PPIs).

Diagram 3: Role in Rabeprazole Synthesis

Caption: Synthetic utility in the multi-step synthesis of Rabeprazole.

The synthesis of rabeprazole involves the initial nitration of 2,3-dimethylpyridine 1-oxide, followed by chlorination of the nitro-derivative to yield 4-chloro-2,3-dimethylpyridine-1-oxide.[16] This chloro-intermediate then undergoes nucleophilic substitution with 3-methoxypropanol.[1] Subsequent steps involve rearrangement to introduce a functional group on the 2-methyl position, which is then converted to a chloromethyl group. This final piece is condensed with 2-mercaptobenzimidazole, followed by an oxidation step to furnish the final rabeprazole molecule. A similar pathway, using 2,2,2-trifluoroethanol in the nucleophilic substitution step, is employed for the synthesis of lansoprazole.[17][18]

Analytical Methodologies

Quality control and reaction monitoring are critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2,3-Dimethylpyridine 1-oxide and its derivatives.

Table 2: Typical HPLC Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., LiChrosorb® RP-18) | Provides good separation for moderately polar aromatic compounds.[19] |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., pH 2) | A common mobile phase for reverse-phase chromatography, allowing for good peak shape and resolution. |

| Detection | UV at ~239 nm | Aromatic nature of the pyridine ring allows for strong UV absorbance.[19] |

| Internal Standard | Phenacetin (or similar stable compound) | Used for accurate quantification by correcting for injection volume variations.[19] |

Safety, Handling, and Disposal

As a chemical intermediate, proper safety protocols must be strictly followed when handling 2,3-Dimethylpyridine 1-oxide and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20][21][22]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[23]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from sources of ignition.[22][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[23] The compound is hygroscopic and should be stored under an inert atmosphere.[5][24]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[24]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[25][26]

-

Occupational Exposure Limits (OELs): Specific OELs for 2,3-Dimethylpyridine 1-oxide have not been established by major regulatory bodies like OSHA.[10][27] Therefore, it is prudent to handle it as a potentially hazardous chemical and minimize exposure.

Conclusion

2,3-Dimethylpyridine 1-oxide is a compound of significant industrial and academic interest. Its value is derived not from its direct biological activity, but from the elegant chemical control it offers as a synthetic intermediate. The N-oxide functionality serves as a powerful tool, enabling regioselective functionalization of the pyridine ring that would otherwise be challenging. For researchers in drug discovery and process development, a deep understanding of the synthesis, reactivity, and handling of this key building block is essential for the efficient and safe production of vital medicines.

References

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - N-oxidation of Pyridine Derivatives. Available at: [Link]

- Gajeles, G., et al. (2020).

- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]

- Google Patents. (2009). WO 2009/116072 A2.

-

Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available at: [Link]

- Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2,3-Dimethyl-oxiran-2-yl)-pyridin-1-ol. Available at: [Link]

- Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2579-2582.

-

Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Available at: [Link]

-

ResearchGate. (n.d.). Simple-and-Convenient-Deoxygenation-of-Heteroaromatic-N-Oxides-with-Sodium-Hypophosphite.pdf. Available at: [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Available at: [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]

-

RSC Publishing. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. Available at: [Link]

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 101 MHz, H 2 O, predicted) (NP0209607). Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Available at: [Link]

-

chemconnections.org. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 2. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. 22710-07-2|2,3-Dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 10. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 11. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 14. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 15. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 16. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 17. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 18. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | C9H9ClF3NO | CID 689080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ptfarm.pl [ptfarm.pl]

- 20. echemi.com [echemi.com]

- 21. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Introduction: The Strategic Importance of the N-O Moiety

An In-Depth Technical Guide to the Structure and Bonding of 2,3-Lutidine N-oxide

Heteroaromatic N-oxides, particularly derivatives of pyridine, represent a class of compounds with remarkable versatility and significance in modern chemistry.[1][2] The introduction of an N-oxide functional group dramatically alters the electronic landscape and reactivity of the parent aromatic ring, transforming a relatively inert heterocycle into a highly adaptable chemical entity.[3] This transformation is due to the unique 1,2-dipolar nature of the nitrogen-oxygen bond, which imparts properties that are exploited across various fields, from medicinal chemistry to materials science.[4][5]

2,3-Lutidine N-oxide, a dimethyl-substituted pyridine N-oxide, serves as a quintessential example of this chemical activation. It is a critical intermediate in the synthesis of high-value pharmaceutical compounds, most notably proton pump inhibitors like lansoprazole.[6][7][8] Its utility stems directly from the nuanced interplay of its molecular structure, the electronic effects of the N-O group, and the steric influence of the adjacent methyl substituents. This guide provides a detailed exploration of the structure and bonding of 2,3-Lutidine N-oxide, offering insights for researchers and professionals in drug development and synthetic chemistry.

Part 1: Molecular Architecture and Electronic Landscape

The chemical behavior of 2,3-Lutidine N-oxide is fundamentally governed by its molecular and electronic structure. Understanding this foundation is key to predicting its reactivity and optimizing its use in synthesis.

The Nature of the N-O Bond: A Resonance-Stabilized Dipole

The bond between the nitrogen and oxygen atoms is not a simple double bond but rather a coordinate covalent bond, often depicted as N⁺-O⁻.[9][10] This linkage possesses significant dipolar character and is best described through a series of resonance structures.[4] The delocalization of electrons throughout the pyridine ring results in a hybrid structure where the oxygen atom bears a partial negative charge, and the nitrogen atom a partial positive charge. This electronic arrangement has profound consequences:

-

Increased Nucleophilicity of Oxygen: The negatively charged oxygen atom is a potent nucleophile and a strong hydrogen bond acceptor, more so than the nitrogen in the parent pyridine.[4][11] This property is crucial for its role as a mild oxidant and its ability to coordinate with metal catalysts.[4][12]

-

Ring Activation: The N⁺-O⁻ moiety acts as a powerful electron-donating group via resonance, increasing electron density at the ortho (C2, C6) and para (C4) positions of the pyridine ring. This makes the ring more susceptible to electrophilic attack at these positions, a stark contrast to the electron-deficient nature of the parent pyridine ring.[13]

-

Bond Energetics: The N-O bond is relatively weak, with a bond dissociation energy for pyridine N-oxide around 63.3 kcal/mol, making it prone to heterolytic cleavage, a key step in its oxidative reactions.[4]

Caption: Resonance contributors of 2,3-Lutidine N-oxide.

Molecular Geometry and Spectroscopic Signature

The molecule is expected to be planar, similar to pyridine itself.[13] The introduction of the oxygen atom slightly alters the ring geometry compared to the parent lutidine. The C-N-C bond angle is typically wider in N-oxides than in pyridines.[13] The key structural parameters, based on data from analogous compounds, are summarized below.

| Parameter | Typical Value | Rationale & Significance |

| N-O Bond Length | ~1.34 Å | Shorter than a typical N-O single bond, indicating partial double bond character due to resonance.[13] This is a key feature of its electronic structure. |

| C-N Bond Lengths | ~1.35-1.38 Å | Similar to pyridine, reflecting the aromatic nature of the ring. |

| C-C Bond Lengths | ~1.38-1.40 Å | Consistent with a delocalized aromatic system. |

| C-N-C Angle | ~124° | Wider than in pyridine (~117°), accommodating the steric and electronic influence of the N-oxide group.[13] |

Spectroscopic analysis provides definitive confirmation of the N-oxide structure:

-

¹H NMR Spectroscopy: The protons on the aromatic ring will show characteristic shifts. Compared to 2,3-lutidine, the ring protons are expected to be shifted due to the electronic influence of the N-O group. The two methyl groups will appear as distinct singlets.[10][17]

-

¹³C NMR Spectroscopy: The carbon atoms of the ring, particularly C2, C4, and C6, will show significant changes in their chemical shifts upon N-oxidation, reflecting the altered electron density distribution.

-

IR Spectroscopy: A very strong absorption band, typically in the range of 1200-1300 cm⁻¹, is characteristic of the N-O stretching vibration.[1] This band is a reliable diagnostic marker for the presence of the N-oxide functionality.

Part 2: Synthesis and Chemical Reactivity

The synthesis of 2,3-Lutidine N-oxide is a foundational procedure for accessing its rich chemistry. The subsequent reactivity is a direct consequence of the structural and electronic features discussed previously.

Synthesis Protocol: Oxidation of 2,3-Lutidine

The most common and efficient method for preparing 2,3-Lutidine N-oxide is the direct oxidation of 2,3-lutidine.[18] Peroxy acids are the classic reagents, with hydrogen peroxide in glacial acetic acid being a widely used, cost-effective system.[10]

Caption: Experimental workflow for the synthesis of 2,3-Lutidine N-oxide.

Detailed Step-by-Step Methodology: Causality: The acetic acid acts as a solvent and catalyzes the formation of peracetic acid in situ from H₂O₂, which is the active oxidizing agent. The reaction is heated to ensure a reasonable reaction rate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-lutidine (1.0 eq) with glacial acetic acid (approx. 5-10 volumes).[10]

-

Oxidant Addition: To the stirred solution, carefully add hydrogen peroxide (35% aqueous solution, ~1.1-1.5 eq) dropwise. The addition is exothermic and may require external cooling (e.g., an ice bath) to maintain control.

-

Reaction: Heat the mixture to 70-80°C and maintain for several hours (e.g., 5 hours).[10] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Excess acetic acid and water are typically removed under reduced pressure using a rotary evaporator.

-

Isolation: The residue is dissolved in water, cooled in an ice bath, and neutralized by the careful addition of a base (e.g., solid sodium carbonate or a saturated aqueous solution) until the pH is alkaline. The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by crystallization or column chromatography if necessary.

Key Reactivity Pathways

The structure of 2,3-Lutidine N-oxide dictates its primary modes of reactivity, making it a valuable synthetic intermediate.

-

Electrophilic Substitution: As mentioned, the N-oxide group activates the ring towards electrophiles. This is most critically demonstrated in its nitration to form 2,3-dimethyl-4-nitropyridine-N-oxide, a key precursor for lansoprazole.[6][19] The reaction is typically carried out using a mixture of concentrated sulfuric and nitric acids.[6][20] The N-oxide directs the incoming nitro group to the C4 (para) position.

-

Deoxygenation: The N-oxide can be readily reduced back to the parent 2,3-lutidine. This deoxygenation step is often performed after the N-oxide has been used to direct a substitution reaction.[21] Common reagents for this include phosphorus trichloride (PCl₃) or catalytic hydrogenation.

-

Reactions at the Oxygen Atom: The nucleophilic oxygen can react with electrophiles. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride can lead to substitution at the C2 or C4 positions of the ring, followed by rearomatization.[2][13]

Part 3: Applications in Drug Development and Catalysis

The unique properties of 2,3-Lutidine N-oxide have cemented its role in several high-impact areas of chemistry.

-

Pharmaceutical Intermediates: The primary industrial application is as a precursor to 2,3-dimethyl-4-nitropyridine-N-oxide.[6] This compound is a cornerstone in the multi-step synthesis of lansoprazole and related benzimidazole-class drugs used to treat acid reflux and ulcers. The N-oxide's ability to control the regioselectivity of nitration is the key enabling feature of this synthetic route.

-

Ligands in Coordination Chemistry: The oxygen atom of the N-oxide is an effective Lewis base and can coordinate to metal centers.[10][12] This allows for the formation of a wide range of metal complexes. While less common than the parent pyridine, these ligands can offer unique electronic and steric properties in catalysis.

-

Organocatalysis: Chiral derivatives of lutidine N-oxide have been explored as organocatalysts in asymmetric synthesis.[3] The N-oxide moiety can act as a Lewis base to activate substrates or participate in hydrogen bonding interactions within the transition state to control stereoselectivity.[3]

Conclusion

2,3-Lutidine N-oxide is more than a simple derivative of a common heterocycle. It is a strategically modified molecule where the introduction of a single oxygen atom fundamentally reshapes its electronic character and chemical potential. Its structure, centered on the resonance-stabilized N⁺-O⁻ dipole, provides a powerful tool for synthetic chemists. It enables regiocontrolled functionalization of the pyridine ring, acts as a mild oxidant, and serves as a versatile building block for complex targets. For researchers in drug development, a thorough understanding of the structure, bonding, and reactivity of 2,3-Lutidine N-oxide is essential for leveraging its full potential in the synthesis of next-generation therapeutics.

References

- Transition metal complexes of pyridine-N-oxides - Wikipedia. (n.d.).

-

Xu, Y., Kumar, V., Bradshaw, M. J. Z., & Bryce, D. L. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7634–7645. [Link]

-

Filarowski, A., Koll, A., & Sobczyk, L. (2004). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A, 108(16), 3556–3567. [Link]

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015). Eureka | Patsnap.

- Xu, Y., Kumar, V., Bradshaw, M. J. Z., & Bryce, D. L. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N -Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. ResearchGate.

- Neumann, M., & Biju, A. T. (2015).

- How is 2,3-Lutidine synthesized and purified? (n.d.). Guidechem.

-

Abraham, M. H., Acree, W. E., & Leo, A. J. (2011). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. New Journal of Chemistry, 35(10), 2268-2276. [Link]

-

Yuan, J., Long, X., & Zhang, C. (2019). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 123(37), 8048–8058. [Link]

- Politzer, P., & Murray, J. S. (2018). Some interesting aspects of N-oxides. ResearchGate.

- 4-Nitro-2,3-lutidine-N-oxide. (2025). ChemicalBook.

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

- Yuan, J., Long, X., & Zhang, C. (2019). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate.

- Describe the changes in the electronic properties of an phenyl ring when attached to an NO2 group or a NMe2 group when compared to a benzene ring. (n.d.). MyTutor.

-

N. Kuhn, C., & R. Popp, B. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(18), 7465–7483. [Link]

- 2,3-Lutidine(583-61-9) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Flores-Alamo, M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57218. [Link]

-

Wang, Z., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(2), 1184–1193. [Link]

- Pyridine-N-oxide - Wikipedia. (n.d.).

- 2,3-Lutidine-N-oxide. (n.d.). Pharmaffiliates.

-

Gajewy, J., & Jurczak, J. (2018). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 23(11), 2993. [Link]

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).

- 2,6-Lutidine-N-oxide. (n.d.). NIST WebBook.

- Pyridine N-Oxides. (2012). Baran Lab.

- 4-Nitro 2,3 lutidine n-oxide. (n.d.). CPHI Online.

- Jin, B., et al. (2017). Crystal structure of 2,4,6-trinitropyridine and its N-oxide. ResearchGate.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. baranlab.org [baranlab.org]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cphi-online.com [cphi-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 20. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,3-Dimethylpyridine 1-oxide

Introduction: Strategic Importance in Synthesis

2,3-Dimethylpyridine 1-oxide, also known as 2,3-Lutidine N-oxide, is a heterocyclic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. With the CAS Registry Number 22710-07-2, this N-oxide derivative of 2,3-lutidine is particularly valued in the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in its ability to act as a precursor for more complex molecules, notably in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[2] The introduction of the N-oxide functional group fundamentally alters the reactivity of the pyridine ring, directing subsequent substitutions and enabling reaction pathways not readily accessible with the parent lutidine. This guide provides an in-depth examination of its physical and spectral properties, a detailed synthesis protocol, and essential safety and handling information for researchers and drug development professionals.

Physicochemical Properties

2,3-Dimethylpyridine 1-oxide is typically an off-white to pale yellow solid powder under standard conditions.[1] Its stability and solubility in polar organic solvents make it a versatile reagent in various reaction media.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 22710-07-2 | [1][3] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1][3] |

| Appearance | Off-white to slight yellow solid powder | [1] |

| Melting Point | 85-93 °C | [4][5] |

| Boiling Point | 298.1 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.0 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

| Purity | Commercially available up to ≥99.5% (HPLC) | [1] |

Spectral Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the three aromatic protons on the pyridine ring. Compared to the parent 2,3-lutidine[6], the aromatic protons will experience a downfield shift due to the deshielding effect of the N-oxide group. The proton at the C6 position, being ortho to the N-oxide, should exhibit the most significant downfield shift. The two methyl groups at C2 and C3 will appear as singlets, likely in the range of 2.3-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide confirmation of the seven unique carbon atoms. The N-oxide group induces a significant shielding effect on the ortho (C2, C6) and para (C4) carbons and a deshielding effect on the meta (C3, C5) carbons compared to the parent pyridine. Therefore, the C2 and C6 signals are expected to be shifted upfield, while the C4 signal will also be shifted upfield. The carbons bearing the methyl groups (C2, C3) will be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The most characteristic feature for 2,3-Dimethylpyridine 1-oxide is the N-O stretching vibration. This band is typically strong and appears in the 1200-1300 cm⁻¹ region for pyridine N-oxides. Other expected signals include C-H stretching from the methyl groups and the aromatic ring (~2900-3100 cm⁻¹), and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M⁺) for C₇H₉NO would be observed at an m/z of 123.15. A prominent fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 107, corresponding to the 2,3-lutidine radical cation.[7]

Synthesis Protocol: N-Oxidation of 2,3-Lutidine

The most common and efficient method for preparing 2,3-Dimethylpyridine 1-oxide is through the direct oxidation of 2,3-lutidine. Hydrogen peroxide is a preferred oxidant for its environmental compatibility (water being the only byproduct), and the reaction can be catalyzed for improved efficiency.

Rationale for Experimental Design

The N-oxidation of a pyridine ring requires an electrophilic oxygen source. While peroxy acids are effective, using aqueous hydrogen peroxide is safer and more economical. The challenge lies in activating the H₂O₂, as its direct reaction with the weakly nucleophilic pyridine nitrogen is slow. A catalyst like phosphotungstic acid serves as an oxygen transfer agent, forming a more reactive peroxo-complex that readily oxidizes the nitrogen atom. The reaction temperature is maintained at a moderate level (85 °C) to ensure a reasonable reaction rate without promoting decomposition of the peroxide or the product.

Workflow Diagram

Caption: Synthesis workflow for 2,3-Dimethylpyridine 1-oxide.

Step-by-Step Methodology

This protocol is adapted from established industrial synthesis methods.[8]

-

Vessel Preparation: To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 50 g (0.467 mol) of 2,3-lutidine and 2 g (0.0007 mol) of phosphotungstic acid.

-

Initial Heating: Begin stirring and gently heat the mixture to 45 °C.

-

Oxidant Addition: Slowly add 49.9 g of 35% aqueous hydrogen peroxide (0.514 mol) dropwise via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at 45 °C, typically over a period of 3 hours.

-

Reaction Incubation: Once the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 5 hours to ensure the reaction goes to completion.

-

Purification: After the incubation period, cool the mixture to 50 °C. The crude product is then purified by vacuum distillation. Transfer the mixture to a distillation apparatus and apply a vacuum (-0.1 to -0.08 MPa). The product, 2,3-Dimethylpyridine 1-oxide, can be distilled to yield a high-purity product (typically >95%).

Safety, Handling, and Storage

Proper handling of 2,3-Dimethylpyridine 1-oxide is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H320), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture.[3]

Applications in Research and Development

The primary application of 2,3-Dimethylpyridine 1-oxide is as a key building block in organic synthesis.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the manufacturing of lansoprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers. The N-oxide is first nitrated to form 2,3-dimethyl-4-nitropyridine 1-oxide, a subsequent key intermediate.[2]

-

Agrochemical Development: Its structural motif is incorporated into various novel pesticides and herbicides, where the pyridine N-oxide core can influence biological activity and environmental stability.[1]

-

Biological Research: The compound is used in studies investigating the enzymatic reduction of N-oxides by cellular systems, such as those involving ferredoxin-NADP+ oxidoreductase, which is relevant to understanding drug metabolism.[4]

References

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Lutidine-N-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). 2,3-Dimethylpyridine N-oxide. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,3-Dimethylpyridine-N-oxide. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,3-dimethyl-4-nitropyridine 1-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

NIST. (n.d.). 2,6-Lutidine-N-oxide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. 2,3-Dimethylpyridine 1-oxide | 22710-07-2 [sigmaaldrich.com]

- 4. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]

- 5. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]

- 6. 2,3-Lutidine(583-61-9) 1H NMR [m.chemicalbook.com]

- 7. 2,6-Lutidine-N-oxide [webbook.nist.gov]

- 8. 2,6-Dimethylpyridine N-oxide(1073-23-0) IR2 [m.chemicalbook.com]

An In-depth Technical Guide to 2,3-Dimethylpyridine 1-oxide: Synthesis, Properties, and Applications in Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyridine 1-oxide, also known as 2,3-lutidine N-oxide, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a pyridine ring N-oxidized at the 1-position and substituted with two methyl groups at the 2- and 3-positions, imparts unique reactivity that is leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, and a key application in the production of pharmaceutical intermediates, offering field-proven insights for researchers and drug development professionals.

Core Properties of 2,3-Dimethylpyridine 1-oxide

A thorough understanding of the physicochemical properties of 2,3-Dimethylpyridine 1-oxide is essential for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][2][4] |

| CAS Number | 22710-07-2 | [1][4] |

| Alternate Names | 2,3-Lutidine N-oxide, 2,3-Dimethyl pyridine-N-oxide | [1][5] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room temperature, under an inert atmosphere | [4] |

Synthesis of 2,3-Dimethylpyridine 1-oxide

The synthesis of 2,3-Dimethylpyridine 1-oxide is most commonly achieved through the N-oxidation of its precursor, 2,3-dimethylpyridine (2,3-lutidine). This transformation is a pivotal step in activating the pyridine ring for subsequent functionalization. The choice of an oxidizing agent and catalyst is critical to ensure high yield and purity.

Experimental Protocol: N-Oxidation of 2,3-Dimethylpyridine

This protocol is based on a method utilizing hydrogen peroxide as the oxidant and phosphotungstic acid as a catalyst, which offers high efficiency and yield.[3]

Materials:

-

2,3-Dimethylpyridine (2,3-lutidine)

-

35% Hydrogen peroxide

-

Phosphotungstic acid

-

Four-mouth reaction flask (1000 ml)

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

To a 1000 ml four-mouth flask, add 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid.[3]

-

While maintaining the temperature at 45 °C, slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide over a period of 3 hours.[3]

-

After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 5 hours with continuous stirring.[3]

-

Cool the reaction mixture to 50 °C and transfer it to a vacuum distillation apparatus.[3]

-

Perform vacuum distillation, ensuring the temperature of the distillation pot does not exceed 85 °C and the internal pressure is maintained between -0.1 and -0.08 MPa.[3]

-

The resulting product is 2,3-dimethylpyridine 1-oxide, with an expected yield of approximately 99.8% and a purity of 96%.[3]

Causality Behind Experimental Choices:

-

Phosphotungstic Acid as Catalyst: This catalyst is chosen for its high efficiency in promoting the N-oxidation of pyridines with hydrogen peroxide, leading to high conversion rates and yields.

-

Slow Addition of Hydrogen Peroxide: The controlled addition of the oxidizing agent at a moderate temperature (45 °C) is crucial to manage the exothermicity of the reaction and prevent potential side reactions.

-

Incubation at 85 °C: This heating step ensures the reaction proceeds to completion.

-

Vacuum Distillation: This purification method is effective for isolating the solid product from the reaction mixture and any remaining starting material or byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3-Dimethylpyridine 1-oxide.

Application in the Synthesis of Pharmaceutical Intermediates

A significant application of 2,3-Dimethylpyridine 1-oxide is its role as a precursor in the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide. This nitrated derivative is a key intermediate in the production of proton pump inhibitors such as lansoprazole and rabeprazole.[6][7][8] The N-oxide functional group directs the nitration to the 4-position of the pyridine ring.

Experimental Protocol: Nitration of 2,3-Dimethylpyridine 1-oxide

This protocol describes the nitration of 2,3-Dimethylpyridine 1-oxide using potassium nitrate in concentrated sulfuric acid, an effective and high-yielding method.[6][7]

Materials:

-

2,3-Dimethylpyridine 1-oxide

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate

-

Reaction vessel with cooling capabilities

-

Stirring apparatus

-

Filtration apparatus

-

Dichloromethane for extraction

Procedure:

-

Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid (98%) in a suitable reaction vessel.[6]

-

Cool the mixture to between -10 °C and -5 °C.[6]

-

Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid (98%).[6]

-

Slowly add the potassium nitrate solution dropwise to the cooled solution of 2,3-dimethylpyridine-N-oxide.[6]

-

After the addition is complete, warm the reaction mixture to between 80 °C and 85 °C and maintain this temperature for 2 hours.[6]

-

Monitor the reaction progress using HPLC until the starting material is completely consumed.[6][7]

-

Cool the reaction mixture to room temperature and then carefully add water while stirring, which will cause the product to precipitate.[6][7]

-

Filter the precipitate. The filtrate can be extracted with dichloromethane to recover any dissolved product.[7]

-

The combined organic extracts are concentrated to yield the light yellow solid product, 2,3-dimethyl-4-nitropyridine-N-oxide.[7]

Trustworthiness and Self-Validation:

-

HPLC Monitoring: The use of High-Performance Liquid Chromatography (HPLC) to monitor the reaction provides a reliable method to determine the reaction's endpoint, ensuring that the starting material is fully converted and preventing the formation of byproducts due to prolonged reaction times or excessive temperatures. This in-process control is a hallmark of a self-validating protocol.

Reaction Pathway Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. 22710-07-2・2,3-Dimethylpyridine N-Oxide・325-61921・323-61922[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-Dimethylpyridine 1-oxide | 22710-07-2 [sigmaaldrich.com]

- 5. 2,3-Dimethylpyridine N-oxide-India Fine Chemicals [indiafinechemicals.com]

- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 2,3-Dimethylpyridine 1-oxide

Introduction: Context and Application

2,3-Dimethylpyridine 1-oxide, also known as 2,3-Lutidine N-oxide (CAS No. 22710-07-2), is a heterocyclic compound of significant interest in modern chemical research.[1][2] Its unique electronic and steric properties make it a valuable intermediate and reagent in the synthesis of complex molecular architectures, particularly within pharmaceutical and agrochemical development.[1] The presence of the N-oxide functional group modifies the reactivity of the pyridine ring, enabling synthetic transformations that are otherwise challenging with the parent lutidine.

Given its role in discovery and development workflows, researchers and laboratory professionals must possess a comprehensive understanding of its hazard profile and the requisite precautions for its safe handling. This guide provides an in-depth, field-proven framework for managing 2,3-Dimethylpyridine 1-oxide, moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation.

Section 1: Hazard Identification and Core Risk Profile

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. For 2,3-Dimethylpyridine 1-oxide, the primary risks are associated with direct contact and inhalation, as classified under the Globally Harmonized System (GHS).

The compound is a solid, typically appearing as an off-white or slight yellow powder.[1] This physical form necessitates careful handling to avoid the generation of airborne dust, which can be easily inhaled.

Table 1: GHS Hazard Summary for 2,3-Dimethylpyridine 1-oxide

| Pictogram | Signal Word | Hazard Code | Hazard Statement |

|---|

|

| Warning | H302 | Harmful if swallowed | | (GHS07) | | H315 | Causes skin irritation | | | | H320 | Causes eye irritation | | | | H335 | May cause respiratory irritation |Causality Behind the Hazards: The toxicological profile is characteristic of many substituted pyridine derivatives. The lone pair of electrons on the oxygen atom and the overall polarity of the molecule can lead to interactions with biological membranes and proteins.

-

Irritation (Skin, Eyes, Respiratory): Direct contact with mucous membranes can lead to localized irritation. The fine particulate nature of the solid form increases the surface area available for interaction, exacerbating respiratory irritation if inhaled.[3]

-

Harmful if Swallowed: Ingestion can lead to systemic effects, underscoring the importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[4]

Section 2: Physicochemical Properties and Stability Considerations

Understanding the physical and chemical properties is critical for designing safe storage and handling protocols. The stability of 2,3-Dimethylpyridine 1-oxide is generally robust under standard laboratory conditions, but specific vulnerabilities must be managed.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22710-07-2 | [1] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Off-white to slight yellow powder/solid | [1] |

| Melting Point | 85-93 °C | [5] |

| Boiling Point | ~298 °C at 760 mmHg | [5] |

| Purity | ≥ 95-99% (typical) |[1] |

Stability and Incompatibilities:

-

Hygroscopicity: Like many N-oxides, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This is a critical consideration, as absorbed water can affect reagent purity, stoichiometry, and reaction outcomes. This property is the primary driver for recommendations to store it under a dry, inert atmosphere.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][9] The N-oxide moiety can be reduced by strong reducing agents, and the basic nature of the pyridine ring makes it susceptible to vigorous reactions with strong acids.

-

Hazardous Decomposition: Upon thermal decomposition, the compound can release hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][11]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the elimination of hazards, followed by the implementation of engineering controls, administrative controls, and finally, personal protective equipment.

1. Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All handling of 2,3-Dimethylpyridine 1-oxide solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[6][12] This is the most effective measure to prevent inhalation of dust and contain any potential spills.

-

Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any chemical vapors or dust.[12]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

2. Personal Protective Equipment (Secondary Barrier): PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or EN166 standards.[3][6]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and dispose of them after handling or if contamination is suspected.[3]

-

Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning large spills), a NIOSH-approved respirator with a particulate filter may be necessary.[3][7]

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is essential for ensuring reproducible science and personnel safety.

Step-by-Step Handling Protocol:

-

Pre-Handling Assessment: Before starting work, confirm the fume hood is operational, the safety shower/eyewash is accessible, and all necessary PPE is available and in good condition.

-

Gather Materials: Bring the sealed container of 2,3-Dimethylpyridine 1-oxide, spatulas, weigh paper/boats, and solvent into the fume hood.

-

Don PPE: Follow the donning sequence outlined in the diagram above.

-

Dispensing Solid: To minimize dust, do not pour the powder. Use a clean spatula to carefully transfer the required amount from the reagent bottle to a tared weigh boat.

-

Sealing and Storage: Immediately and tightly close the main reagent bottle.[12][13] The hygroscopic nature of the compound means that prolonged exposure to the atmosphere will compromise its integrity.

-

Solution Preparation: If preparing a solution, slowly add the weighed solid to the solvent in the reaction flask with stirring to ensure controlled dissolution.

-

Decontamination: Clean any contaminated surfaces within the fume hood. Dispose of contaminated weigh boats, wipes, and gloves in the designated solid hazardous waste container.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.[12][13]

Storage Protocol:

-

Container: Store in the original, tightly sealed container.[6]

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., inside a nitrogen-filled desiccator or glovebox) is highly recommended.[6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials like strong acids and oxidizers.[6][12]

-

Temperature: Some suppliers recommend refrigerated storage (0-8°C) to maximize shelf life.[1]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Table 3: First-Aid Measures for Exposure

| Exposure Route | Immediate Action |

|---|---|

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[6][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12] |